3-Methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole
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Overview
Description
3-Methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperidine moiety can be introduced through nucleophilic substitution reactions using appropriate piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, indolines, and indole-2,3-dione derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity towards its targets . These interactions can lead to the modulation of cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-indole: Another indole derivative with similar biological activities.
4-Phenylpiperidine: A compound with a similar piperidine moiety but lacking the indole ring.
Indole-3-carbinol: A naturally occurring indole derivative with anti-cancer properties.
Uniqueness
3-Methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole is unique due to the combination of the indole and piperidine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields .
Properties
CAS No. |
827016-69-3 |
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Molecular Formula |
C21H24N2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C21H24N2/c1-16-19-9-5-6-10-20(19)22-21(16)15-23-13-11-18(12-14-23)17-7-3-2-4-8-17/h2-10,18,22H,11-15H2,1H3 |
InChI Key |
JZLADICOYHBAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)CN3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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